Lack of Publicly Available Potency Data for Target Compound
A review of public databases and scientific literature found no reported IC50, Ki, or EC50 values for the target compound against any biological target. This includes searches of PubChem, which hosts compounds from global research, and the primary literature on H-PGDS inhibitors, a known target for naphthyridine derivatives [1]. In contrast, named analogs like 'HPGDS inhibitor 1' have reported enzyme IC50 values of 0.6-0.7 nM . The absence of data for this compound prevents any direct, quantitative comparison.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No data found in public domain |
| Comparator Or Baseline | HPGDS inhibitor 1 (a 1,8-naphthyridine-3-carboxamide analog): IC50 = 0.6 - 0.7 nM |
| Quantified Difference | Not calculable due to missing data |
| Conditions | H-PGDS enzyme assay |
Why This Matters
Procurement decisions cannot be based on potency, as the compound's activity is unknown, making it a high-risk reagent for target-based research.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7619911, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Accessed May 9, 2026. View Source
